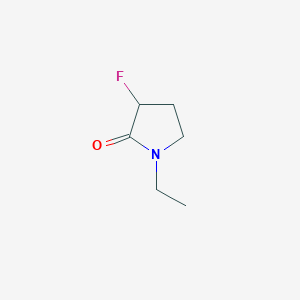
2,6,9,10-Tetrabromoanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,9,10-Tetrabromoanthracene is a polycyclic aromatic hydrocarbon derivative, characterized by the presence of four bromine atoms at the 2, 6, 9, and 10 positions of the anthracene core. Anthracene derivatives are known for their applications in materials science, particularly in the fields of fluorescence probing, photochromic systems, and electroluminescence .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,9,10-Tetrabromoanthracene typically involves a multi-step process. One common method starts with the iodination of benzene, followed by a fourfold Sonogashira-Hagihara coupling reaction with trimethylsilylacetylene. The trimethylsilyl groups are then substituted by bromine atoms . Another approach involves a double Bergman cyclization reaction, which is known for its efficiency in introducing bromine atoms at specific positions on the anthracene core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反応の分析
Types of Reactions
2,6,9,10-Tetrabromoanthracene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as phenylacetylene.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, making it useful for various applications in materials science.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include phenylacetylene for substitution reactions and various oxidizing and reducing agents for redox reactions. The conditions for these reactions typically involve the use of catalysts such as tetrakis(triphenylphosphine)palladium(0) and solvents like benzene .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with phenylacetylene can yield 2,6,9,10-tetrakis((2-methoxyphenyl)ethynyl)anthracene, which has shown cytotoxic activity against breast cancer cell lines .
科学的研究の応用
2,6,9,10-Tetrabromoanthracene has several scientific research applications, including:
作用機序
The mechanism of action of 2,6,9,10-Tetrabromoanthracene involves its interaction with molecular targets and pathways within cells. The bromine atoms on the anthracene core can participate in various chemical reactions, altering the electronic properties of the compound and enabling it to interact with specific molecular targets. For example, the cytotoxic activity of certain derivatives against cancer cell lines is likely due to their ability to interfere with cellular processes .
類似化合物との比較
2,6,9,10-Tetrabromoanthracene can be compared with other brominated anthracene derivatives, such as:
2,3,6,7-Tetrabromoanthracene: Similar in structure but with bromine atoms at different positions, leading to different reactivity and applications.
2,3,6,7,9,10-Hexabromoanthracene:
The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct electronic and chemical properties, making it suitable for specialized applications in materials science and medicinal chemistry.
特性
分子式 |
C14H6Br4 |
|---|---|
分子量 |
493.8 g/mol |
IUPAC名 |
2,6,9,10-tetrabromoanthracene |
InChI |
InChI=1S/C14H6Br4/c15-7-1-3-9-11(5-7)14(18)10-4-2-8(16)6-12(10)13(9)17/h1-6H |
InChIキー |
DMLCYOYUGDTTRD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)C(=C3C=CC(=CC3=C2Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13109569.png)





![7-Benzyl-4-(pyridin-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13109591.png)
